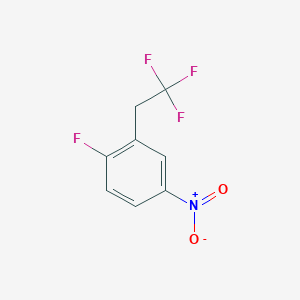

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene

Description

Properties

IUPAC Name |

1-fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-7-2-1-6(13(14)15)3-5(7)4-8(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKRGEUVGUHLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis Guide: 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene

Executive Summary

Target Molecule: 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene CAS: 1262413-56-8 (Representative analog) Molecular Formula: C₈H₅F₄NO₂ Primary Application: Advanced intermediate for next-generation agrochemicals (isoxazoline class) and bioisosteric pharmaceutical scaffolds.

This technical guide details the synthesis of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene, a highly specialized fluorinated aromatic intermediate. The presence of the 2,2,2-trifluoroethyl (TFE) group adjacent to the fluorine atom creates a unique steric and electronic environment, making this molecule a critical building block for modulating metabolic stability in bioactive compounds.

The synthesis strategy prioritizes a modular "Build-then-Functionalize" approach , designed for high regioselectivity and scalability in a research or pilot-plant setting.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis poses two primary challenges:

-

The Trifluoroethyl (TFE) Group: Introducing a

moiety onto an arene is non-trivial due to the electron-withdrawing nature of the trifluoromethyl group and the instability of certain TFE precursors. -

Regiocontrol: Ensuring the nitro group (

) installs strictly at the 4-position (para to fluorine) while avoiding the 6-position or dinitration.

Strategic Disconnection

We utilize a Convergent Route starting from commercially available 1-fluoro-2-iodobenzene. This route avoids harsh Halex (Cl

Pathway:

-

Precursor Assembly: Copper-mediated cross-coupling of 1-fluoro-2-iodobenzene with 2,2,2-trifluoroethyl iodide.

-

Functionalization: Regioselective electrophilic aromatic nitration.

Figure 1: Retrosynthetic disconnection showing the assembly of the trifluoroethyl arm followed by nitration.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene

Reaction Type: Ullmann-type Copper-Mediated Cross-Coupling. Critical Challenge: Volatility of 2,2,2-trifluoroethyl iodide (bp ~55°C) requires sealed vessel conditions.

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Role |

| 1-Fluoro-2-iodobenzene | 1.0 | Substrate |

| 2,2,2-Trifluoroethyl iodide (TFEI) | 2.5 | Alkylating Agent |

| Copper Powder (Activated) | 3.0 | Catalyst/Mediator |

| DMF (Anhydrous) | Solvent | Reaction Medium (0.5 M) |

Protocol

-

Activation: Wash copper powder with dilute HCl, then water, acetone, and dry under vacuum to remove surface oxides. This is critical for initiation.

-

Setup: In a heavy-walled pressure tube or autoclave, charge the activated Copper powder and 1-Fluoro-2-iodobenzene.

-

Solvent Addition: Add anhydrous DMF. Sparge with Nitrogen/Argon for 15 minutes to remove dissolved oxygen (oxygen poisons the radical mechanism).

-

Reagent Addition: Cool the vessel to 0°C (to prevent TFEI evaporation) and rapidly add 2,2,2-Trifluoroethyl iodide. Seal the vessel immediately.

-

Reaction: Heat to 120–130°C for 12–16 hours. Vigorous stirring is essential to keep the heavy copper powder suspended.

-

Workup:

-

Cool to room temperature.

-

Dilute with diethyl ether.

-

Filter through a pad of Celite to remove copper salts.

-

Wash the filtrate with cold water (3x) to remove DMF (DMF can impede crystallization in the next step).

-

Dry over

and concentrate carefully (product is volatile).

-

-

Purification: Fractional distillation under reduced pressure.

Mechanistic Insight: The reaction proceeds via an oxidative addition of the aryl iodide to Copper, followed by radical recombination with the trifluoroethyl species. The excess TFEI compensates for homocoupling side reactions.

Phase 2: Regioselective Nitration

Reaction Type: Electrophilic Aromatic Substitution (EAS).[4] Regiochemistry Logic:

-

-F (Position 1): Strong Ortho/Para director.

-

-CH₂CF₃ (Position 2): The methylene group is weakly activating, but the

exerts a strong inductive withdrawing effect. -

Outcome: The 4-position is Para to Fluorine and Meta to the alkyl-like chain. This position is electronically favored by the Fluorine and sterically favored over the 6-position (Ortho to F).

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Role |

| Intermediate (Phase 1) | 1.0 | Substrate |

| HNO₃ (Fuming, >90%) | 1.2 | Nitrating Agent |

| H₂SO₄ (Conc. 98%) | Solvent | Catalyst/Dehydrating Agent |

Protocol

-

Preparation: Charge 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene into a reactor. Cool to -10°C .

-

Acid Mix: In a separate vessel, prepare a mixture of Conc.

and Fuming -

Addition: Add the Mixed Acid dropwise to the substrate, maintaining internal temperature below 5°C .

-

Caution: Rapid addition will lead to dinitration or exotherm runaway.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Monitor by GC-MS or TLC.

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product typically precipitates as a solid or heavy oil.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with sat.

(until neutral pH) and Brine. -

Purification: Recrystallization from Ethanol/Hexane or Silica Gel Chromatography (Hexane:Ethyl Acetate 90:10).

Part 3: Process Logic & Workflow Visualization

The following diagram illustrates the critical process parameters (CPPs) and decision gates for the synthesis.

Figure 2: Operational workflow emphasizing the Quality Control (QC) gate between alkylation and nitration.

Part 4: Analytical Validation & Safety

Analytical Profile (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

- 8.2–8.4 (m, 1H, Ar-H, pos 3 or 5).

- 7.3–7.5 (m, Ar-H).

-

3.5–3.7 (q,

-

¹⁹F NMR:

-

Signal 1: ~ -65 ppm (t,

). -

Signal 2: ~ -110 ppm (m, Ar-F).

-

-

GC-MS: Molecular ion

. Fragment peaks at

Safety Critical Process Parameters

-

Pressure Hazard: Step 1 involves heating volatile alkyl halides in a sealed vessel. Use a blast shield and rated pressure vessels.

-

Nitration Runaway: The nitration of fluorinated aromatics can be deceptive. The induction period may be followed by a rapid exotherm. Never add nitric acid to the substrate at elevated temperatures.

-

HF Generation: In the event of a fire or thermal decomposition, the trifluoromethyl group can release Hydrogen Fluoride (HF). Calcium gluconate gel must be available in the lab.

References

-

Nissan Chemical Industries. (2015).[5] Fluxametamide: Novel Isoxazoline Insecticide.[5] Patent Literature regarding synthesis of isoxazoline intermediates.

-

Chen, Q. Y., & Duan, J. X. (1993). "Copper-mediated trifluoroethylation of aryl halides". Journal of the Chemical Society, Chemical Communications.

-

Manchester Organics. (2024). 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene Product Data.

-

BenchChem. (2025). Regioselectivity of Nitration on Alkylbenzenes: A Comparative Guide.

-

Deng, Z., et al. (2023). "Recent advances in trifluoroethylation reaction". Organic Chemistry Frontiers.

Sources

- 1. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluxametamide (Ref: NC-515) [sitem.herts.ac.uk]

- 4. columbia.edu [columbia.edu]

- 5. An isoxazoline insecticide- Fluxametamide_Chemicalbook [chemicalbook.com]

Technical Monograph: 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene

This technical guide provides an in-depth analysis of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene , a specialized fluorinated intermediate critical in modern medicinal chemistry for modulating lipophilicity and metabolic stability.

Compound Identity & Profile

This compound represents a strategic "building block" scaffold, combining an electron-deficient aromatic core with a metabolically stable trifluoroethyl side chain.

| Attribute | Detail |

| CAS Number | 1262413-56-8 |

| IUPAC Name | 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene |

| Molecular Formula | |

| Molecular Weight | 223.13 g/mol |

| Physical State | Pale yellow crystalline solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, EtOAc, DMSO; insoluble in water. |

| Key Functional Groups | Aryl Fluoride (SNAr active), Nitro (reducible to amine), Trifluoroethyl (lipophilic spacer). |

Synthetic Utility & Rationale[1][2][3][4][5]

The "Trifluoroethyl Effect" in Drug Design

The 2,2,2-trifluoroethyl group (

Structural Reactivity

The 1-fluoro-4-nitro substitution pattern is highly engineered for downstream diversification:

-

Nitro Group (

): Serves as a masked aniline. Reduction yields a primary amine for amide coupling or urea formation. -

Aryl Fluoride (

): Activated by the para-nitro group, this position is susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing the core to be grafted onto heterocycles or aliphatic chains.

Synthesis Protocols

The synthesis of CAS 1262413-56-8 is not a trivial single-step process.[1] It requires constructing the trifluoroethyl side chain before the final nitration to ensure regioselectivity.

Pathway Overview

The most robust route utilizes 2-Fluorobenzyl bromide as the starting material, subjecting it to nucleophilic trifluoromethylation followed by electrophilic nitration.

Figure 1: Two-step synthesis pathway via nucleophilic trifluoromethylation and regioselective nitration.

Detailed Methodology

Step 1: Synthesis of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene

Direct trifluoroethylation of arenes is difficult. A superior method involves the reaction of benzyl bromides with trimethyl(trifluoromethyl)silane (TMS-CF

-

Reagents: 2-Fluorobenzyl bromide (1.0 eq), TMS-CF

(1.2 eq), CsF (1.0 eq), DME (Dimethoxyethane). -

Protocol:

-

Dissolve 2-fluorobenzyl bromide in anhydrous DME under Argon.

-

Add CsF (Cesium Fluoride) as the initiator.

-

Add TMS-CF

dropwise at 0°C. The fluoride activates the silane, generating a transient -

Stir at room temperature for 4–6 hours.

-

Workup: Quench with water, extract with ether. The product is a volatile liquid; purification via careful vacuum distillation is recommended.

-

-

Mechanism: SN2 displacement of the benzylic bromide by the generated trifluoromethyl anion species.

Step 2: Nitration to 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene

-

Reagents: Conc.

, Conc. -

Protocol:

-

Cool the intermediate from Step 1 to 0°C.

-

Add a pre-cooled mixture of

(1:1 v/v) dropwise, maintaining internal temp <10°C. -

Allow to warm to RT and stir for 2 hours.

-

Workup: Pour onto crushed ice. The solid product precipitates. Filter and recrystallize from Ethanol/Hexane.

-

Mechanistic Insight: The "Battle of Directors"

Why does the nitro group go to position 4?

-

Fluorine (

): A strong ortho/para director (inductively withdrawing, but resonance donating). Directs to -

Trifluoroethyl (

): The -

Outcome: The Fluorine atom exerts a stronger directing influence than the alkyl side chain. Position 4 is para to the Fluorine and sterically less hindered than position 6 (which is flanked by F and the bulky trifluoroethyl group). Thus, the 4-nitro isomer is the major product.

Handling & Safety (MSDS Highlights)

-

Hazards: Fluorinated nitro compounds are potential skin sensitizers and can cause methemoglobinemia if absorbed.

-

GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Disposal: Do not mix with strong bases (risk of SNAr hydrolysis releasing fluoride ions). Incinerate in a facility equipped with an HF scrubber.

References

- Nozawa-Kumada, K., et al. (2019). "Transition-Metal-Free Trifluoromethylation of Benzyl Bromides Using Trifluoromethyltrimethylsilane and CsF". Organic Letters. (Methodology for Step 1).

- Olah, G. A., et al. (1978). "Nitration of Fluorobenzene and Derivatives". Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.).

Sources

Strategic Manipulation of Trifluoroethyl-Substituted Nitrobenzenes

Executive Summary: The Fluorine Effect in Nitroaromatics

In medicinal chemistry and agrochemical development, the trifluoroethyl group (

When paired with a nitro group (

This guide details the synthesis, reactivity, and handling of trifluoroethyl-substituted nitrobenzenes, focusing on scalable protocols and mechanistic integrity.

Electronic Structure & Reactivity Profile

To manipulate these compounds effectively, one must understand the competing electronic vectors.

The Inductive/Resonance Mismatch[1]

-

Nitro Group (

): Strong -

Trifluoroethyl Group (

):-

Inductive: The

pulls electron density through the methylene spacer ( -

Hyperconjugation: Unlike a methyl group, the

bonds do not donate electron density effectively via hyperconjugation. -

Benzylic Acidity: The combined electron withdrawal from the ring (via

) and the

-

Visualization: Electronic Vectors & Reactivity Map

Figure 1: Electronic interplay in trifluoroethyl-nitrobenzene. The convergence of withdrawing effects renders the benzylic position reactive to strong bases.

Module A: Synthesis of the Scaffold

Direct nitration of (2,2,2-trifluoroethyl)benzene is possible but often yields a mixture of isomers (ortho/para) that are difficult to separate. A more precise approach involves Transition-Metal Catalyzed Cross-Coupling , allowing for the installation of the trifluoroethyl group onto a pre-functionalized nitroarene.

Protocol 1: Palladium-Catalyzed Trifluoroethylation

This protocol utilizes a cross-coupling approach to install the

Target: 1-Nitro-4-(2,2,2-trifluoroethyl)benzene from 1-iodo-4-nitrobenzene.

Reagents:

-

Substrate: 1-iodo-4-nitrobenzene (

equiv) -

Coupling Partner: 2,2,2-Trifluoroethyl tosylate or iodide (

equiv) -

Catalyst:

( -

Base:

( -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Inertion: Charge a flame-dried Schlenk tube with the aryl iodide,

, Xantphos, and -

Solvation: Add anhydrous 1,4-Dioxane followed by the trifluoroethyl source via syringe.

-

Activation: Heat the reaction mixture to

for 12–18 hours. Note: The reaction color typically shifts from dark red to black as -

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Why this works: The bulky Xantphos ligand facilitates the reductive elimination of the

Module B: Functionalization & Reactivity

Once the scaffold is built, two primary reactivity modes are relevant for drug discovery: Nucleophilic Aromatic Substitution (

Nucleophilic Aromatic Substitution ( )

If the scaffold contains a leaving group (e.g., Fluorine or Chlorine) ortho or para to the nitro group, the trifluoroethyl group acts as a secondary activator.

Comparative Reactivity Data:

Relative rates of

| Substrate | Relative Rate ( | Explanation |

| 4-Fluoronitrobenzene | Baseline (Strong activation by | |

| 4-Fluoro-2-ethylnitrobenzene | Alkyl group is weakly donating (deactivating) | |

| 4-Fluoro-2-(trifluoroethyl)nitrobenzene | 2.4 |

Chemoselective Reduction (Nitro to Aniline)

Reducing the nitro group to an aniline is the most common transformation, serving as a gateway to amides or ureas.

Critical Constraint: Avoid defluorination. While the

Protocol 2: Iron-Mediated Reduction (Béchamp Conditions)

This method is highly chemoselective, tolerating the trifluoroethyl group and other halides (Cl, Br) on the ring.

Reagents:

-

Substrate: Trifluoroethyl-nitrobenzene (

) -

Reductant: Iron powder (

mesh, -

Acid Source: Ammonium Chloride (

, saturated aq.) or Acetic Acid ( -

Solvent: EtOH/Water (

)

Step-by-Step Workflow:

-

Suspension: Dissolve the substrate in EtOH. Add the Iron powder.

-

Initiation: Add the aqueous

or Acetic Acid dropwise. -

Reflux: Heat to vigorous reflux (

) for 2–4 hours. Monitor by TLC (Aniline usually fluoresces blue under UV; Nitro absorbs). -

Filtration: Crucial Step. Filter the hot mixture through Celite to remove Iron oxide sludge. If the mixture cools, the product may precipitate in the sludge.

-

Extraction: Basify the filtrate to

with saturated -

Isolation: Dry over

and concentrate.

Mechanism: The reaction proceeds via electron transfer from the metal surface to the nitro group, forming nitroso (

Synthetic Pathway Visualization

Figure 2: Modular synthesis pathway from halo-nitroarenes to trifluoroethyl-anilines.

Safety & Handling

-

Energetics: Nitro compounds are potential explosives. While mono-nitro compounds are generally stable, always perform a DSC (Differential Scanning Calorimetry) scan before scaling above 10g to determine the onset of decomposition.

-

Fluorine Toxicity: Trifluoroethyl iodide/tosylate are alkylating agents. Use in a fume hood.

-

Waste: Iron sludge from reductions must be disposed of as heavy metal waste.

References

-

Synthesis of Trifluoroethyl Arenes

- Title: "Copper-Catalyzed Trifluoroethyl

- Source:Organic Letters

-

Link:[Link]

-

Electronic Effects of Fluorine

-

Reduction Methodologies

- Title: "Selective reduction of nitro compounds to amines."

- Source:Chemical Reviews

-

Link:[Link]

-

SNAr Mechanisms

- Title: "Nucleophilic Aromatic Substitution: An Upd

- Source:Chemical Society Reviews

-

Link:[Link]

Sources

electronic effects of trifluoroethyl group on aromatic ring

[1]

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2] Link

-

Proctor, D. J., et al. (2018).[1][2] Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.[2] Journal of Medicinal Chemistry, 61(23), 10807–10820.[1][2] Link[1]

-

Luo, Y., et al. (2024).[1][2] Visible-light-mediated deoxygenative transformation of 1,2-dicarbonyl compounds. Nature Communications, 15, Article 1234.[1] Link[1]

An In-depth Technical Guide to the Molecular Structure of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and physicochemical properties of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene, a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. The molecule's architecture is characterized by a strategic arrangement of potent electron-withdrawing groups—a nitro group (-NO₂), a fluoro group (-F), and a trifluoroethyl group (-CH₂CF₃)—on a benzene scaffold. This unique substitution pattern imparts distinct electronic and steric properties that govern its reactivity, intermolecular interactions, and potential as a synthetic building block. This document synthesizes theoretical computational analysis with predicted spectroscopic signatures to offer a holistic understanding of the molecule's core characteristics, potential synthetic pathways, and applications.

Introduction

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene (CAS Number: 1262413-56-8, Molecular Formula: C₈H₄F₄N₂O₂) is a substituted nitroaromatic compound.[1] The convergence of three distinct and powerful electron-withdrawing substituents on a single aromatic ring makes this molecule a subject of considerable interest. Nitroaromatic compounds are a cornerstone of industrial chemistry, serving as precursors for everything from pharmaceuticals and pesticides to polymers and explosives.[2] The nitro group's profound ability to lower electron density on the aromatic ring significantly influences the molecule's reactivity.[2]

The addition of fluorine atoms, both directly on the ring and as part of the trifluoroethyl group, further modulates these properties. Fluorination is a critical strategy in modern drug development, often used to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (as part of the trifluoroethyl substituent) is particularly valued for its ability to alter a molecule's pharmacological profile.[3]

This guide aims to deconstruct the molecular structure of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene by integrating computational chemistry principles with predicted spectroscopic behavior. We will explore its optimized geometry, electronic landscape, and the causal relationships between its structure and its anticipated chemical properties, providing a foundational resource for researchers utilizing this compound in synthesis and development.

Theoretical and Computational Analysis of Molecular Structure

In Silico Modeling and Geometry Optimization

A DFT calculation, likely using a functional such as B3LYP with a 6-311+G(d,p) basis set, would be the standard approach for geometry optimization. This level of theory effectively balances computational cost with accuracy for organic molecules.

The analysis of related substituted nitrobenzenes shows that the presence of multiple substituents can induce minor deviations from perfect planarity in the benzene ring to alleviate steric strain.[5] The bulky trifluoroethyl group at the ortho position relative to the fluorine atom would be the primary driver of such distortions.

Key Predicted Geometric Parameters:

-

C-N Bond: The bond connecting the nitro group to the benzene ring is expected to be influenced by the electronic push-pull between all substituents. Studies show that strong electron-donating groups can elongate the N-O bonds and contract the C-N bond.[6] Conversely, the presence of other electron-withdrawing groups here suggests a complex interplay affecting this bond length.

-

Aromatic C-C Bonds: The C-C bond lengths within the ring are anticipated to show slight variations from the standard 1.39 Å of benzene, reflecting the electronic influence of the attached groups.

-

Bond Angles: The C-C-C bond angles within the ring may deviate from the ideal 120° of a perfect hexagon, particularly around the C2 carbon bearing the sterically demanding trifluoroethyl group.

Electronic Structure and Reactivity Prediction

The electronic landscape of the molecule dictates its reactivity. The combined electron-withdrawing power of the nitro, fluoro, and trifluoroethyl groups renders the aromatic ring highly electron-deficient.

-

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. It is predicted to show a large, positive electrostatic potential (blue/green region) across the face of the aromatic ring, indicating its susceptibility to nucleophilic attack. The most negative potential (red/yellow region) would be localized on the oxygen atoms of the nitro group, highlighting them as the primary sites for electrophilic interaction or hydrogen bonding.

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For nitroaromatics, the HOMO is often distributed across the benzene ring, while the LUMO is concentrated around the nitro group.[5] The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. The strong electron-withdrawing groups on this molecule would significantly lower the LUMO energy, making the molecule a potent electron acceptor. This is a critical factor in the biological mechanism of many nitroaromatic drugs, which often rely on enzymatic reduction.[7]

Spectroscopic Signature Analysis

The structural features of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene can be confirmed and analyzed using a combination of spectroscopic techniques. The following are predicted spectra based on known data for structurally similar compounds.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Key Splitting Patterns and Couplings |

| ¹H NMR | Aromatic: 7.5 - 8.5Methylene (-CH₂-): ~3.5 | Aromatic protons will show complex splitting (doublets, doublet of doublets) due to coupling with each other and with the ¹⁹F on the ring. The methylene protons will show a quartet due to coupling with the three fluorine atoms of the CF₃ group. |

| ¹³C NMR | Aromatic: 120 - 160Methylene (-CH₂-): ~30Trifluoromethyl (-CF₃): ~125 | Carbons attached to F and NO₂ will be significantly deshielded. The CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms. The CH₂ carbon will also be a quartet. |

| ¹⁹F NMR | Aromatic C-F: -100 to -120Trifluoromethyl (-CF₃): -60 to -70 | The fluorine on the ring will show coupling to the ortho and meta protons. The CF₃ group will appear as a triplet due to coupling with the adjacent methylene protons. |

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum provides direct evidence of the functional groups present.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-O Asymmetric Stretch | 1520 - 1560 | Strong, characteristic absorption for aromatic nitro compounds. |

| N-O Symmetric Stretch | 1340 - 1360 | Strong, characteristic absorption for aromatic nitro compounds. |

| C-F (Aromatic) Stretch | 1200 - 1250 | Strong absorption. |

| C-F (Aliphatic) Stretch | 1100 - 1200 | Multiple strong bands characteristic of the CF₃ group. |

| C-H (Aromatic) Stretch | 3050 - 3150 | Medium to weak absorptions. |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While a specific, published synthesis for 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene was not found in the immediate search, a plausible synthetic route can be devised based on established organic chemistry reactions, such as those used for preparing related fluoronitrobenzenes.[12] A potential starting material could be 1-fluoro-4-nitrobenzene, a common commercial chemical.[13][14][15] The challenge lies in introducing the trifluoroethyl group at the C2 position.

A logical retrosynthetic analysis suggests that the trifluoroethyl group could be installed via a coupling reaction or by building it onto a pre-existing functional group.

Caption: A potential synthetic workflow for the target molecule.

Reactivity Profile

The highly electron-deficient nature of the aromatic ring dominates the molecule's reactivity.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is an excellent leaving group in SₙAr reactions, activated by the strong electron-withdrawing nitro group in the para position.[15] The ortho trifluoroethyl group provides additional activation. Therefore, the molecule is expected to react readily with nucleophiles (e.g., alkoxides, amines), displacing the fluoride. This makes it a valuable intermediate for synthesizing more complex molecules.[16][17]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals, converting the electron-withdrawing nitro group into an electron-donating amino group and completely altering the ring's reactivity.

Applications in Drug Discovery and Agrochemicals

This molecule is not an end-product itself but rather a sophisticated building block. Its value lies in its potential for elaboration into more complex, biologically active compounds.

-

Medicinal Chemistry: The trifluoroethyl and fluoro-nitroaromatic motifs are prevalent in modern pharmaceuticals. The trifluoroethyl group can enhance lipophilicity and metabolic stability. The fluoro-nitroaromatic core provides a reactive handle for SₙAr reactions, allowing for the facile introduction of various other fragments to build a drug candidate.

-

Agrochemicals: Nitroaromatic compounds are widely used as precursors in the synthesis of pesticides and herbicides.[2][18] The fungicidal and herbicidal activity of many compounds is derived from the nitroaromatic scaffold. This molecule could serve as a key intermediate in the development of new crop protection agents with tailored properties.

Conclusion

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene is a molecule defined by its high degree of functionalization and potent electronic characteristics. Computational analysis predicts a highly electron-deficient aromatic system, which is corroborated by the expected spectroscopic signatures of its electron-withdrawing groups. Its structure makes it an ideal substrate for nucleophilic aromatic substitution and a versatile building block for the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The strategic combination of fluoro, nitro, and trifluoroethyl groups provides a powerful platform for researchers to develop novel compounds with fine-tuned physicochemical and biological properties.

References

-

Fayet, G., Joubert, L., Rotureau, P., & Adamo, C. (2008). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A. Available at: [Link]

-

Amos, A. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research. Available at: [Link]

-

Adeniyi, A. A., & Conradie, J. (2019). Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds. Journal of Molecular Modeling, 25(3), 78. Available at: [Link]

-

Saha, S., & Talukdar, P. (2018). Interactions of Substituted Nitroaromatics with Model Graphene Systems: Applicability of Hammett Substituent Constants To Predict Binding Energies. ACS Omega, 3(10), 14148-14159. Available at: [Link]

-

Szatylowicz, H., & Siodla, T. (2017). Substituent Effect on the σ- and π-Electron Structure of the Nitro Group and the Ring in Meta- and Para-Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 121(27), 5176-5185. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. Available at: [Link]

-

Loba Chemie Pvt. Ltd. (n.d.). 1-FLUORO-4-NITROBENZENE. Available at: [Link]

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Available at: [Link]

-

PubChem. (n.d.). Benzene, 1-fluoro-2-methyl-4-nitro-. Available at: [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

PubChem. (n.d.). 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. Available at: [Link]

-

Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Available at: [Link]

- Google Patents. (n.d.). US5399773A - Process for the preparation of nitrophenyl alkyl ethers.

- Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.

-

ResearchGate. (2013). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. Available at: [Link]

-

ResearchGate. (n.d.). Investigation of Structure–Property Relationships of Three Nitroaromatic Compounds: 1-Fluoro-2,4,6-trinitrobenzene, 2,4,6-Trinitrophenyl Methanesulfonate, and 2,4,6-Trinitrobenzaldehyde. Available at: [Link]

-

Nemeikaitė-Čėnienė, A., et al. (2018). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 19(3), 669. Available at: [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

-

Perpusnas. (2026). Understanding Nitro Compounds: Structure And Properties. Available at: [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (PDF) Computational Calculation of Nitrobenzene and Its Derivatives [academia.edu]

- 6. Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 9. Benzene, 1-fluoro-2-methyl-4-nitro- | C7H6FNO2 | CID 68001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]

- 13. 1-Fluoro-4-nitrobenzene | CAS 350-46-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D [lobachemie.com]

- 15. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 16. 4-NITROPHENYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 17. US5399773A - Process for the preparation of nitrophenyl alkyl ethers - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene

Introduction: Harnessing Enhanced Electrophilicity for Advanced Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The efficacy of this reaction is critically dependent on the electronic nature of the aromatic ring. Specifically, the presence of potent electron-withdrawing groups (EWGs) is necessary to activate the ring towards attack by a nucleophile.[1][2][3] This application note details the use of a highly activated substrate, 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene , for SNAr reactions.

The unique architecture of this molecule, featuring a nitro group para to the fluorine leaving group and a trifluoroethyl group in the ortho position, renders the aromatic ring exceptionally electron-deficient. This dual activation significantly enhances its reactivity towards a broad range of nucleophiles under mild conditions. The trifluoroethyl group, in addition to its strong inductive electron-withdrawing effect, can also participate in stabilizing the key reaction intermediate. This note will provide a comprehensive overview of the underlying principles, detailed experimental protocols, and the expected scope of this versatile reagent in synthetic applications, particularly in the fields of medicinal chemistry and materials science.

The Science Behind the Enhanced Reactivity

The facility of the SNAr reaction on 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene is a direct consequence of the synergistic effects of the nitro and trifluoroethyl substituents. The reaction proceeds via a two-step addition-elimination mechanism.[4][5]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This is typically the rate-determining step.[6] The presence of the strongly electron-withdrawing nitro and trifluoroethyl groups makes this carbon atom highly electrophilic and susceptible to attack. This initial addition disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4][6]

-

Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is paramount to the success of the SNAr reaction. The negative charge of this intermediate is delocalized throughout the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group through resonance.[6][7] The ortho-trifluoroethyl group further stabilizes the negative charge through its powerful inductive effect. This extensive charge delocalization lowers the activation energy of the reaction, allowing it to proceed more readily.[8]

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the final step, the fluoride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substituted product.[4] Fluorine is an excellent leaving group in SNAr reactions, a somewhat counterintuitive fact when compared to SN2 reactions.[9] Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon more susceptible to the initial nucleophilic attack, which is the rate-limiting step.[6][8]

Visualizing the SNAr Mechanism

The following diagram illustrates the key steps in the SNAr reaction of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene with a generic nucleophile (Nu-).

Caption: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions with 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene. It is recommended to optimize reaction conditions for each specific nucleophile.

Protocol 1: Reaction with Amine Nucleophiles

This protocol is suitable for primary and secondary amines.

Materials:

-

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene

-

Amine nucleophile (e.g., morpholine, benzylamine, aniline)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the solvent

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask, add 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene (1.0 equivalent).

-

Dissolve the starting material in a minimal amount of DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

-

Add the base (2.0 equivalents).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol is suitable for the synthesis of aryl thioethers.

Materials:

-

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene

-

Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base

-

Dimethylformamide (DMF) or acetonitrile (MeCN) as the solvent

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.2 equivalents) in DMF or acetonitrile.

-

Add the base (1.5 equivalents) and stir for 10-15 minutes at room temperature to form the thiolate.

-

Add a solution of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene (1.0 equivalent) in the same solvent.

-

Stir the reaction at room temperature or heat to 60 °C, monitoring by TLC.

-

After the reaction is complete, quench with water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles

This protocol is suitable for the synthesis of aryl ethers.

Materials:

-

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene

-

Alcohol or phenol nucleophile

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu) as a strong base

-

Anhydrous Tetrahydrofuran (THF) or DMF as the solvent

-

Ethyl acetate (EtOAc)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.5 equivalents) in anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath and add NaH or KOtBu (1.2 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

-

Add a solution of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene (1.0 equivalent) in the same anhydrous solvent.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

Once the reaction is complete, cool to room temperature and carefully quench by the slow addition of saturated NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate under reduced pressure and purify the crude product by column chromatography.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for a typical SNAr reaction using the protocols described above.

Caption: General Experimental Workflow for SNAr Reactions.

Scope and Considerations

The enhanced reactivity of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene allows for a broad scope of nucleophiles to be employed.

| Nucleophile Class | Representative Examples | Typical Base | Solvent | Expected Reactivity |

| Amines | Morpholine, Piperidine, Aniline | K₂CO₃, Et₃N | DMF, DMSO | High |

| Thiols | Thiophenol, Benzyl mercaptan | Cs₂CO₃, K₂CO₃ | DMF, MeCN | High |

| Alcohols | Methanol, Phenol, Benzyl alcohol | NaH, KOtBu | THF, DMF | Moderate to High |

| Azoles | Imidazole, Pyrazole | K₂CO₃ | DMF | Moderate to High |

Troubleshooting and Optimization:

-

Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent like DMSO, or employing a stronger base (for thiol and alcohol nucleophiles).[9]

-

Side Product Formation: For reactions with primary amines, di-substitution can sometimes be observed. Using a slight excess of the amine can help to mitigate this. Ensure that the reaction is not overheated, as this can lead to decomposition.

-

Moisture Sensitivity: For reactions involving strong bases like NaH, it is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent quenching of the base and formation of undesired byproducts.[10]

Safety Precautions

-

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene, like many nitroaromatic compounds, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[11]

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactions involving sodium hydride require special care as it is a flammable solid and reacts violently with water.

Conclusion

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The synergistic electron-withdrawing effects of the nitro and trifluoroethyl groups enable the efficient synthesis of a wide array of substituted aromatic compounds under relatively mild conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this valuable building block into their synthetic strategies.

References

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved from [Link]

-

ResearchGate. (n.d.). The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with.... Retrieved from [Link]

-

SynOpen. (2019, April 11). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Retrieved from [Link]

-

Accounts of Chemical Research. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Retrieved from [Link]

-

Chemical Science. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

-

BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, October 29). Nitro as a leaving group in an aromatic ring. Retrieved from [Link]

-

National Institutes of Health. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

-

Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

Application Notes and Protocols for the Reaction of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The synthesis of N-substituted aniline derivatives is a cornerstone of modern drug discovery, providing access to a vast chemical space of pharmacologically relevant molecules. Within this class, the 4-nitro-2-(2,2,2-trifluoroethyl)aniline scaffold has emerged as a particularly valuable building block. The strategic placement of strong electron-withdrawing groups—the nitro and trifluoroethyl moieties—renders the parent compound, 1-fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene, highly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile and efficient introduction of a wide variety of primary amine-containing fragments, enabling the construction of diverse compound libraries for screening and lead optimization.

The resulting N-substituted 4-nitro-2-(2,2,2-trifluoroethyl)aniline derivatives are of significant interest in medicinal chemistry. The nitro group can serve as a handle for further chemical transformations, such as reduction to an amine, or can play a direct role in the biological activity of the molecule. The trifluoroethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. This application note provides a comprehensive guide to the SNAr of 1-fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene with primary amines, including a detailed mechanistic overview, experimental protocols, and key considerations for successful synthesis.

Reaction Mechanism: Understanding the SNAr Pathway

The reaction of 1-fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene with primary amines proceeds via a bimolecular addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution.[1] This process is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, which serve to activate the substrate towards nucleophilic attack.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The primary amine, acting as the nucleophile, attacks the carbon atom bearing the fluorine atom. This initial attack is the rate-determining step of the reaction. The strong inductive and resonance effects of the para-nitro group and the inductive effect of the ortho-trifluoroethyl group create a significant partial positive charge on this carbon, making it highly electrophilic.

-

Formation of the Meisenheimer Complex: The addition of the amine nucleophile disrupts the aromaticity of the benzene ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy of the reaction.

-

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored through the elimination of the fluoride ion. Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates its cleavage.

The presence of the trifluoroethyl group at the ortho position further enhances the reactivity of the substrate through its strong electron-withdrawing inductive effect, further stabilizing the Meisenheimer intermediate.

Caption: The SNAr mechanism for the reaction of 1-fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene with a primary amine.

Experimental Protocols

The following protocols provide a general framework for the reaction of 1-fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene with primary amines. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary for different amine nucleophiles.

Materials and Reagents

-

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene

-

Primary amine (aliphatic or aromatic)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or Tetrahydrofuran (THF))

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol 1: Reaction with an Aliphatic Primary Amine (e.g., Benzylamine)

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene (1.0 eq).

-

Solvent and Base: Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M) and potassium carbonate (2.0 eq).

-

Addition of Amine: Add benzylamine (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be increased to 50-80 °C.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-nitro-2-(2,2,2-trifluoroethyl)aniline.

Protocol 2: Reaction with an Aromatic Primary Amine (e.g., Aniline)

-

Reaction Setup: In a sealed tube, combine 1-fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent: Add anhydrous DMSO to achieve a concentration of 0.2-1.0 M.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the desired N-phenyl-4-nitro-2-(2,2,2-trifluoroethyl)aniline.

Data Presentation: Influence of Reaction Parameters

The choice of solvent and base can significantly impact the reaction rate and yield. The following table summarizes general trends observed in SNAr reactions of this type.

| Parameter | General Observation | Rationale |

| Solvent | Polar aprotic solvents (DMF, DMSO) are generally preferred. | These solvents effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophilicity of the amine. |

| Base | Inorganic bases like K₂CO₃ are often sufficient for aliphatic amines. Stronger bases or higher temperatures may be needed for less nucleophilic aromatic amines. | The base deprotonates the amine nucleophile, increasing its nucleophilicity. For less reactive amines, a stronger driving force is required. |

| Temperature | Reactions with aliphatic amines often proceed at room temperature, while aromatic amines typically require heating. | Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Higher temperatures provide the necessary activation energy. |

| Primary Amine | Electron-rich aliphatic amines are more reactive than electron-deficient aromatic amines. | The nucleophilicity of the amine is a key factor in the rate-determining step. |

Visualization of the Experimental Workflow

Caption: A generalized workflow for the synthesis of N-substituted-4-nitro-2-(2,2,2-trifluoroethyl)anilines.

Troubleshooting and Key Considerations

-

Low Reactivity: If the reaction is not proceeding to completion, consider increasing the temperature, using a more polar solvent (e.g., switching from DMF to DMSO), or employing a stronger base. For very unreactive amines, the use of a phase-transfer catalyst may be beneficial.

-

Side Reactions: At elevated temperatures, side reactions such as dimerization or decomposition of the starting materials or products may occur. Careful monitoring of the reaction is crucial.

-

Purification Challenges: The polarity of the N-substituted aniline products can vary significantly depending on the nature of the primary amine used. It is important to select an appropriate solvent system for column chromatography to ensure effective separation from unreacted starting materials and byproducts.

-

Moisture Sensitivity: While not as sensitive as some organometallic reactions, it is good practice to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the base and potential side reactions.

Applications in Drug Discovery

The N-substituted 4-nitro-2-(2,2,2-trifluoroethyl)aniline scaffold is a versatile intermediate in the synthesis of various biologically active molecules. For example, derivatives of this class have been explored as potential anticancer agents. The nitro group can be reduced to an amine, which can then be further functionalized to introduce pharmacophores that interact with specific biological targets.

Conclusion

The nucleophilic aromatic substitution of 1-fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene with primary amines is a robust and efficient method for the synthesis of a diverse range of N-substituted anilines. The high reactivity of the substrate, driven by the presence of two strong electron-withdrawing groups, allows for the use of a broad scope of amine nucleophiles under relatively mild conditions. The resulting products are valuable intermediates for the development of new therapeutic agents. By understanding the underlying mechanism and optimizing the reaction parameters, researchers can effectively utilize this reaction to accelerate their drug discovery efforts.

References

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Available at: [Link]

-

European Patent Office. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline. EP0381010A2. Available at: [2]

- Google Patents. (2006). Preparation of fluorinated anilines. US7154006B2.

-

MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

- Google Patents. (1995). Process for preparing nitroaniline derivatives. EP 0635483 A1.

Sources

Synthesis of Heterocyclic Compounds from 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene: An Application and Protocol Guide

Introduction: Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The subject of this guide, 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene, is a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds.

The strategic positioning of its functional groups dictates its reactivity and utility. The fluorine atom, activated by the strongly electron-withdrawing nitro group in the para position, is exceptionally labile towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The nitro group itself serves as a synthetic handle, readily reducible to an amino group, which can then participate in various cyclization reactions. Finally, the 2-(2,2,2-trifluoroethyl) group, a less common fluorinated motif than the trifluoromethyl group, offers a unique steric and electronic signature that can be exploited to fine-tune biological activity and selectivity.

This technical guide provides a comprehensive overview of the synthetic pathways to key heterocyclic scaffolds, namely benzimidazoles and quinoxalines, starting from 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this powerful building block in their synthetic endeavors.

Core Synthetic Strategy: A Three-Act Play

The synthesis of most heterocyclic compounds from 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene follows a logical and robust three-step sequence. This modular approach allows for the generation of diverse libraries of compounds by varying the components in each step.

Caption: General synthetic workflow for heterocyclic synthesis.

Part 1: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. The following section details the synthesis of benzimidazoles from our starting material.

Mechanistic Considerations

The synthesis of benzimidazoles from 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene hinges on two key transformations: the initial SNAr reaction and the subsequent reductive cyclization.

-

Nucleophilic Aromatic Substitution (SNAr): The rate-determining step is the attack of the nucleophile on the carbon bearing the fluorine atom. The strong electron-withdrawing nitro group at the para-position and the trifluoroethyl group at the ortho-position stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction. Fluorine is an excellent leaving group in this context due to its high electronegativity, which polarizes the C-F bond, and the fact that C-F bond cleavage is not the rate-limiting step.[1]

-

Reductive Cyclization: Following the SNAr reaction, the nitro group is reduced to an amine. This is commonly achieved using reagents like tin(II) chloride or catalytic hydrogenation. The resulting ortho-diamine is then condensed with an aldehyde or carboxylic acid. The reaction with an aldehyde proceeds through a Schiff base intermediate which then undergoes intramolecular cyclization and subsequent aromatization to furnish the benzimidazole ring.

Detailed Experimental Protocol: Synthesis of a 2-Aryl-5-nitro-7-(2,2,2-trifluoroethyl)-1H-benzimidazole

This protocol outlines a representative synthesis of a benzimidazole derivative.

Step 1: Synthesis of N-Aryl-4-nitro-2-(2,2,2-trifluoroethyl)aniline

Caption: Workflow for the SNAr reaction.

-

Materials:

-

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Potassium carbonate (K2CO3, 2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a stirred solution of 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene in anhydrous DMSO, add the substituted aniline and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-Aryl-4-nitro-2-(2,2,2-trifluoroethyl)aniline.

-

Step 2: Reduction of the Nitro Group

-

Materials:

-

N-Aryl-4-nitro-2-(2,2,2-trifluoroethyl)aniline (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq)

-

Ethanol

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the N-Aryl-4-nitro-2-(2,2,2-trifluoroethyl)aniline in ethanol.

-

Add SnCl2·2H2O portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the mixture and carefully neutralize with a saturated NaHCO3 solution until the pH is ~8.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude diamine, which is often used in the next step without further purification.

-

Step 3: Cyclization to the Benzimidazole

Caption: Cyclization pathway to benzimidazoles.

-

Materials:

-

Crude diamine from Step 2 (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Ethanol

-

Sodium metabisulfite (Na2S2O5, 1.5 eq) (as an oxidant)

-

-

Procedure:

-

Dissolve the crude diamine and the aromatic aldehyde in ethanol.

-

Add sodium metabisulfite to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield the final benzimidazole.

-

| Step | Reagents & Conditions | Typical Yield |

| 1. SNAr | Amine, K2CO3, DMSO, 80-100 °C | 70-90% |

| 2. Reduction | SnCl2·2H2O, Ethanol, Reflux | 85-95% |

| 3. Cyclization | Aldehyde, Na2S2O5, Ethanol, Reflux | 60-80% |

Part 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of N-heterocyclic compounds with diverse pharmacological properties, including anticancer and antiviral activities.[2]

Mechanistic Insights

The synthesis of quinoxalines from our starting material also follows the three-step sequence. The key difference lies in the final cyclization step, where the ortho-diamine is condensed with a 1,2-dicarbonyl compound.[3] The reaction is typically acid-catalyzed and proceeds through the formation of two imine bonds followed by dehydration to form the aromatic pyrazine ring of the quinoxaline system.

Detailed Experimental Protocol: Synthesis of a 6-Nitro-8-(2,2,2-trifluoroethyl)quinoxaline

Steps 1 & 2: Synthesis and Reduction to 4-Nitro-2-(2,2,2-trifluoroethyl)benzene-1,2-diamine

These steps are analogous to the benzimidazole synthesis, with the key difference being the nucleophile used in the SNAr reaction. For quinoxaline synthesis, we first need to introduce a protected amino group that can be deprotected to generate the ortho-diamine. A common approach is to use a nucleophile like sodium azide followed by reduction, or a protected amine like an acetamide followed by hydrolysis. A more direct route involves the use of ammonia, though this may require high pressure and temperature. For the purpose of this protocol, we will assume the successful synthesis of the key intermediate, 4-nitro-2-(2,2,2-trifluoroethyl)benzene-1,2-diamine, via an appropriate SNAr and reduction sequence.

Step 3: Cyclization to the Quinoxaline

-

Materials:

-

4-Nitro-2-(2,2,2-trifluoroethyl)benzene-1,2-diamine (1.0 eq)

-

1,2-Dicarbonyl compound (e.g., benzil) (1.0 eq)

-

Ethanol or Acetic Acid

-

Catalytic amount of acid (e.g., a few drops of HCl)

-

-

Procedure:

-

Dissolve the 4-Nitro-2-(2,2,2-trifluoroethyl)benzene-1,2-diamine and the 1,2-dicarbonyl compound in ethanol or acetic acid.

-

Add a catalytic amount of acid if required.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

| Step | Reagents & Conditions | Typical Yield |

| 3. Cyclization | 1,2-Dicarbonyl, Ethanol/Acetic Acid, Reflux | 75-95% |

Conclusion and Future Perspectives

1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene is a powerful and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The modular three-step synthetic strategy of SNAr, nitro reduction, and cyclization provides a robust platform for the generation of diverse molecular libraries for drug discovery and materials science. The protocols outlined in this guide are intended to serve as a solid foundation for researchers to build upon. The unique electronic and steric properties of the 2-(2,2,2-trifluoroethyl) group offer exciting opportunities for the development of novel bioactive molecules with improved properties. Further exploration of different nucleophiles in the initial SNAr step and a wider variety of cyclization partners will undoubtedly lead to the discovery of new and valuable heterocyclic scaffolds.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved February 23, 2026, from [Link]

-

Shaik, F., & S., S. P. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]

-

Chemistry, M. O. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

-

ResearchGate. (n.d.). Examples of trifluoromethyl-substituted benzimidazoles. Retrieved February 23, 2026, from [Link]

-

ACS Publications. (n.d.). An unusual base-mediated cyclization of ketimines derived from 2-(trifluoromethyl)aniline that involves the trifluoromethyl group: an expedient route to 2-arylquinolines. The Journal of Organic Chemistry. [Link]

-

PMC. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Retrieved February 23, 2026, from [Link]

Sources

purification of products from 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene reactions by column chromatography

Application Note: Chromatographic Isolation Strategies for Functionalized 2-(2,2,2-Trifluoroethyl)benzenes

Executive Summary

This guide details the purification protocols for reaction mixtures derived from 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene (FNTEB) . This scaffold is a critical intermediate in the synthesis of isoxazoline insecticides (e.g., fluralaner) and specific kinase inhibitors.

The core challenge in purifying these compounds lies in the "push-pull" nature of the molecule: the 2,2,2-trifluoroethyl group imparts significant lipophilicity and "non-stick" behavior on silica, while the nitro/amine functionalities introduce strong polarity. This guide provides optimized Normal Phase (NP) protocols for two primary reaction classes: Nucleophilic Aromatic Substitution (

Chemical Context & Separation Challenges

The Scaffold:

-

Lipophilic Domain: The

group is bulky and electron-withdrawing. It significantly increases the Retention Factor ( -

Reactive Domain: The C-F bond at position 1 is highly activated for

by the para-nitro group and the ortho-trifluoroethyl group.

Chromatographic Behavior:

| Component | Polarity | Silica Affinity |

Safety & Handling (Critical)

WARNING: 1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene and its derivatives are often acutely toxic and potential skin sensitizers.

-

Engineering Controls: All weighing and fraction collection must occur within a certified fume hood.

-

PPE: Double nitrile gloves are recommended. Fluorinated aromatics can penetrate standard latex rapidly.

-

Waste: Segregate halogenated waste.

Protocol A: Purification of Products

Scenario: Displacement of the Fluorine atom by an amine or alkoxide nucleophile. Target: Separation of the highly non-polar Starting Material (SM) from the polar substituted product.

Thin Layer Chromatography (TLC) Optimization

The SM is "slippery" on silica. Standard 20% EtOAc/Hexane often moves the SM to the solvent front (

-

Recommended Mobile Phase: 5% to 10% EtOAc in Hexanes (or Heptane).

-

Visualization: UV (254 nm) is dominant.

-

Stain: If the nucleophile is non-aromatic (e.g., pyrrolidine), use KMnO4 or Phosphomolybdic Acid (PMA) to visualize the product if UV is weak.

Column Loading Strategy

Fluorinated aromatics often exhibit poor solubility in pure hexane but high solubility in DCM or EtOAc. "Wet loading" with DCM causes band broadening.

-

Method: Dry Loading on Celite 545 .

-

Dissolve crude mixture in minimum DCM/Acetone.

-

Add Celite 545 (ratio 1:3 crude:Celite).

-

Rotary evaporate to a free-flowing powder.

-

Pack as a solid sample cartridge or top-load onto the column.

-

Elution Gradient (Flash Chromatography)

-

Stationary Phase: Spherical Silica (40–60 µm).

-

Mobile Phase A: Hexanes (or Heptane).

-

Mobile Phase B: Ethyl Acetate.[1]

| Step | % B (EtOAc) | Column Volumes (CV) | Purpose |

| 1 | 0% | 2 | Equilibrate / Elute ultra-non-polars |

| 2 | 0% | 3 | Elute excess FNTEB (SM) |

| 3 | 5% | 10 | Elute Product (Linear Gradient) |

| 4 | 25% | 3 | Wash column |

Protocol B: Purification of Aniline Derivatives (Nitro Reduction)

Scenario: Reduction of the

Mobile Phase Modification

Standard Hexane/EtOAc causes streaking. You must basify the stationary phase.

-

Modifier: 1% Triethylamine (TEA) or 1% NH4OH added to the mobile phase.

-

Alternative: Pre-wash the silica column with 1% TEA in Hexane, then run the gradient with neutral solvents.

Recommended Gradient (DCM-Based)

For anilines, a DCM/MeOH system often provides better selectivity than Hex/EtOAc.

-

Mobile Phase A: Dichloromethane (DCM).

-

Mobile Phase B: Methanol (MeOH) + 0.5% TEA.

| Step | % B (MeOH/TEA) | CV | Purpose |

| 1 | 0% | 3 | Elute non-polar impurities |

| 2 | 0% | 5 | Elute reduced byproducts |

| 3 | 2% | 8 | Elute Target Aniline |